molecular formula C21H30N2O3 B6919747 N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6919747
M. Wt: 358.5 g/mol
InChI Key: KAUISIQDSCWZOQ-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-16(18-7-6-17-4-2-3-5-19(17)14-18)22-20(24)23-10-13-26-21(15-23)8-11-25-12-9-21/h6-7,14,16H,2-5,8-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUISIQDSCWZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)N3CCOC4(C3)CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.

    Introduction of the naphthyl group: This step involves the alkylation of the spirocyclic core with a naphthyl derivative, such as 5,6,7,8-tetrahydronaphthalene, using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or spirocyclic positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, sulfonates, strong bases (NaH, t-BuOK)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic and naphthyl moieties. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]cyclohexanamine
  • 5,6,7,8-Tetrahydro-2-naphthol
  • 1-Naphthalenamine, 5,6,7,8-tetrahydro-

Uniqueness

N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

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